Methyl 5-cyanofuran-2-carboxylate

Description

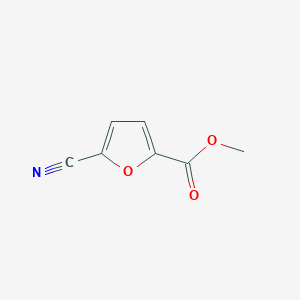

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyanofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBJXNGNGVOCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Cyanofuran 2 Carboxylate

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. chemicalbook.compearson.com However, the presence of two strong electron-withdrawing groups, the cyano and methyl carboxylate groups, in Methyl 5-cyanofuran-2-carboxylate significantly deactivates the furan ring towards electrophilic attack and can also render it susceptible to nucleophilic attack, particularly at positions activated by these substituents.

Nucleophilic Attack Dynamics, particularly at the 5-position

While specific studies on the nucleophilic attack at the 5-position of this compound are not extensively documented, the general principles of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems can be applied. The cyano group at the 5-position, being a potent electron-withdrawing group, can activate this position for nucleophilic attack. For a nucleophilic substitution to occur, a suitable leaving group would typically be required at the 5-position, such as a halogen. In the absence of a leaving group, direct nucleophilic addition to the furan ring is less common but can be facilitated by the strong electron-withdrawing substituents.

In related systems, such as 5-halofuran-2-carboxylates, nucleophilic substitution reactions are known to occur. These reactions proceed via a Meisenheimer-like intermediate, where the negative charge from the incoming nucleophile is stabilized by the electron-withdrawing groups. The rate of such reactions is dependent on the nature of the nucleophile, the leaving group, and the solvent.

Electrophilic Substitution Reactions

Furan typically undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the stabilization of the cationic intermediate by the oxygen atom. chemicalbook.comyoutube.compearson.com However, in this compound, both the 2- and 5-positions are occupied. The presence of the strongly deactivating cyano and methyl carboxylate groups makes further electrophilic substitution on the furan ring challenging. rsc.org These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. rsc.org

Transformations of the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.

Reduction to Amine Functionalities

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous workup then provides the primary amine. libretexts.org

Table 1: General Conditions for Nitrile Reduction

| Reagent | Product | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | 1. Diethyl ether or THF, 2. Aqueous workup |

For this compound, the reduction of the cyano group would yield Methyl 5-(aminomethyl)furan-2-carboxylate. Care must be taken as the ester group is also susceptible to reduction by LiAlH4. Selective reduction of the nitrile in the presence of an ester can be challenging and may require specific reagents or protecting group strategies. Alternative methods like catalytic hydrogenation could potentially offer better chemoselectivity under controlled conditions. Research on the selective reduction of conjugated carbon-carbon double bonds in the presence of cyano groups has shown that reagents like 2-phenylbenzimidazoline can be effective where borohydride (B1222165) reductions fail. nih.gov

Hydrolysis Mechanisms of Nitrile

The hydrolysis of the cyano group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Under more vigorous conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgacs.org For this compound, this would ultimately yield furan-2,5-dicarboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. organicchemistrytutor.comnumberanalytics.com Protonation of the resulting intermediate by water yields an amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed under harsher basic conditions to a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture would then produce furan-2,5-dicarboxylic acid. The presence of the electron-withdrawing methyl carboxylate group would likely accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic. numberanalytics.com

Table 2: General Hydrolysis of Nitriles

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Dilute Acid (e.g., HCl, H2SO4), Heat | Amide | Carboxylic Acid |

Cyclization Reactions leading to Fused Heterocycles (e.g., pyrroles, furo[3,2-d]pyrimidines)

The cyano and ester functionalities in this compound are strategically positioned to participate in cyclization reactions to form fused heterocyclic systems.

Pyrroles: While direct cyclization to a simple pyrrole (B145914) is not straightforward, transformations of the cyano and ester groups can provide precursors for pyrrole synthesis. For instance, reduction of both the cyano and ester groups could lead to an amino alcohol, which might be a substrate for pyrrole ring formation through intramolecular condensation or reaction with other reagents. Copper-catalyzed reactions of O-acetyl oximes with β-keto nitriles have been shown to produce 3-cyanofurans. nih.gov Although a different isomer, this highlights the utility of the cyano-furan scaffold in synthesizing other heterocycles.

Furo[3,2-d]pyrimidines: The arrangement of the cyano and ester groups in this compound is well-suited for the construction of a fused pyrimidine (B1678525) ring, leading to a furo[3,2-d]pyrimidine (B1628203) core. This can be achieved through condensation reactions with various dinucleophiles. For example, reaction with amidines could lead to the formation of the pyrimidine ring. The reaction would likely proceed via initial nucleophilic attack of the amidine on the ester carbonyl, followed by intramolecular cyclization involving the cyano group. While specific examples starting from this compound are scarce, the synthesis of furo[2,3-d]pyrimidines and furo[3,2-e] chemicalbook.comnumberanalytics.comnih.govtriazolo[1,5-c]pyrimidines from substituted furans has been reported, demonstrating the feasibility of such cyclizations. nih.govresearchgate.net The synthesis of furo[3,2-b]pyrrole derivatives has also been documented, indicating the versatility of the furan core in forming fused heterocyclic systems. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-halofuran-2-carboxylates |

| Methyl 5-(aminomethyl)furan-2-carboxylate |

| Furan-2,5-dicarboxylic acid |

| 3-cyanofurans |

| Furo[2,3-d]pyrimidines |

| Furo[3,2-e] chemicalbook.comnumberanalytics.comnih.govtriazolo[1,5-c]pyrimidines |

| Furo[3,2-b]pyrroles |

| Furo[3,2-d]pyrimidines |

| Lithium aluminum hydride |

Reactions of the Carboxylate Ester Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Saponification Processes

Saponification, the hydrolysis of the methyl ester under basic conditions, yields the corresponding carboxylate salt, which upon acidic workup, provides 5-cyanofuran-2-carboxylic acid. This transformation is a fundamental step, often preceding further derivatization of the carboxyl group.

The reaction is typically carried out using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol. The resulting 5-cyanofuran-2-carboxylic acid is a stable, solid compound that is commercially available, indicating the robustness of this synthetic route. nih.gov

General Reaction Scheme for Saponification:

This compound + Base (e.g., NaOH) → Sodium 5-cyanofuran-2-carboxylate + Methanol

Sodium 5-cyanofuran-2-carboxylate + Acid (e.g., HCl) → 5-Cyanofuran-2-carboxylic acid + NaCl

While specific reaction yields for this exact substrate are not extensively documented in readily available literature, the saponification of esters is generally a high-yielding and reliable reaction.

Amide Formation via Amidation

The synthesis of amides from this compound can be achieved through two primary pathways. The most common and versatile method is a two-step sequence involving initial saponification to the carboxylic acid, followed by coupling with a desired amine.

In this two-step approach, 5-cyanofuran-2-carboxylic acid is activated with a coupling reagent to form a highly reactive intermediate that readily reacts with a primary or secondary amine. A wide array of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble ethyl(dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.gov Other modern coupling agents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU), which are known for their high efficiency. nih.govmdpi.com

General Reaction Scheme for Two-Step Amidation:

Step 1 (Saponification): this compound → 5-Cyanofuran-2-carboxylic acid

Step 2 (Coupling): 5-Cyanofuran-2-carboxylic acid + Amine (R-NH₂) + Coupling Reagent → 5-Cyanofuran-2-carboxamide + Byproducts

Alternatively, direct amidation of the methyl ester is possible, though it often requires more forcing conditions or specific catalysts. google.com Thermal methods can be employed, but they are generally limited to less functionalized and non-sensitive substrates due to the high temperatures required. google.comnih.gov Catalytic methods using Lewis acids or other promoters can facilitate the direct reaction of esters with amines under milder conditions. google.comnih.gov

Cross-Coupling Reactions

The furan ring of this compound, when appropriately functionalized (typically with a halide or triflate leaving group), can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted furan structures.

Suzuki-Miyaura Reactions with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species (like a boronic acid) with an organic halide or triflate. rsc.orgrsc.orgmdpi.com For a substrate like this compound to act as the electrophilic partner, a leaving group must be present on the furan ring. A common precursor for such reactions would be a Methyl 5-halofuran-2-carboxylate (e.g., where the 5-position is occupied by Br or I instead of CN).

The reactivity of such systems is well-documented. For instance, studies on the closely related methyl 5-bromobenzofuran-2-carboxylate have shown efficient Suzuki-Miyaura coupling with various arylboronic acids. researchgate.net These reactions are typically catalyzed by a palladium(0) species, generated in situ from a Pd(II) precatalyst, in the presence of a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable phosphine (B1218219) ligand. researchgate.netrsc.org The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the furan-halide bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the furan core, demonstrating its synthetic utility.

Other Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Stille, Hiyama, Sonogashira)

Beyond the Suzuki reaction, the furan scaffold can participate in a range of other palladium-catalyzed cross-coupling transformations.

Heck Reaction : This reaction couples an organic halide with an alkene. nih.gov Furan derivatives, such as 2,3-dihydrofuran, have been successfully arylated using Heck conditions, indicating the viability of the furan ring system in this transformation. thieme-connect.comthieme-connect.com The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. An intramolecular Heck reaction can also be a powerful strategy for constructing fused ring systems.

Stille Reaction : The Stille coupling utilizes an organotin reagent as the nucleophilic partner. stanford.edu This reaction is known for its tolerance of a wide variety of functional groups. Heteroarylstannanes, including those derived from furan, are effective coupling partners, showcasing the applicability of this reaction to furan chemistry. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination. stanford.edu

Hiyama Coupling : This reaction involves the coupling of an organic halide with an organosilane, which is activated by a fluoride (B91410) source or a base. The Hiyama coupling is considered a more environmentally benign alternative to the Stille reaction due to the low toxicity of silicon byproducts. The successful coupling of furan derivatives has been reported, expanding the toolkit for C-C bond formation on this heterocycle.

Sonogashira Coupling : The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for synthesizing substituted alkynes and has been applied to haloaryl carboxylic acids. Decarbonylative Sonogashira couplings of carboxylic acids have also been developed, providing another route to arylalkynes. These methods are applicable to furan systems, allowing for the introduction of alkynyl moieties, which are themselves versatile functional groups for further transformations.

Catalytic C-H Functionalization Studies

Direct C-H functionalization represents a highly atom-economical and efficient approach to modifying organic molecules, as it avoids the pre-functionalization step of installing a leaving group. Research into the C-H functionalization of furan derivatives is an active field.

Studies have shown that palladium-catalyzed direct arylation can occur at the C-H bond adjacent to the furan oxygen (the C2 or C5 position). For example, benzofuran (B130515) can undergo homocoupling or arylation with aryl iodides at the C2 position in the presence of a palladium catalyst and a silver salt activator.

Of particular relevance to this compound is the reactivity of the C5 position. A scalable, catalyst-free method for the C-H carboxylation of 2-furoate salts to produce furan-2,5-dicarboxylate (B1257723) has been developed. thieme-connect.com This reaction proceeds by heating a mixture of an alkali 2-furoate and an alkali carbonate under a CO₂ atmosphere. This transformation demonstrates that the C5-H bond of the furan-2-carboxylate (B1237412) scaffold is susceptible to deprotonation and subsequent reaction with an electrophile, highlighting its potential for various C-H functionalization reactions. While the electron-withdrawing cyano group at the C5 position in this compound would significantly alter the electronic properties and reactivity of the adjacent C4-H bond, the established reactivity of the furan ring provides a strong basis for future investigations into its direct functionalization.

Directing-Group-Free C-H Arylation

The direct C-H arylation of furan rings is a powerful tool for the synthesis of substituted furans. While many C-H activation strategies rely on directing groups to achieve regioselectivity, recent research has focused on directing-group-free approaches, particularly for electron-deficient heterocycles. In the case of this compound, the inherent electronic properties of the substituents are expected to direct C-H functionalization. The C-H bonds at the 3- and 4-positions of the furan ring are the primary sites for such reactions.

Although specific studies on the directing-group-free C-H arylation of this compound are not extensively documented, research on related electron-deficient furans, such as 2,5-diformylfuran, provides valuable insights. Palladium-catalyzed C-H functionalization of the low-reactivity C3 position of 2,5-diformylfuran has been successfully achieved without the use of protecting or directing groups. youtube.com This suggests that a similar approach could be applicable to this compound, where the electron-withdrawing nature of the cyano and carboxylate groups would likely direct arylation to the C3 or C4 position. The proposed mechanism for such transformations often involves a Heck-type insertion of the palladium catalyst into the furan C-H bond. youtube.com

A general method for the β-C−H arylation of electron-deficient furans using a ligand-modulated palladium catalyst has also been developed, which could potentially be applied to this compound to achieve selective arylation at the C3 or C4 position. researchgate.net The choice of catalyst and reaction conditions is crucial in overcoming the low reactivity of the electron-deficient furan ring and controlling the regioselectivity of the arylation.

Table 1: Potential Reaction Conditions for Directing-Group-Free C-H Arylation of Electron-Deficient Furans

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | youtube.com |

| Pd(OAc)₂ | S,O-ligand | K₂CO₃ | Toluene | 110 | researchgate.net |

This table presents potential conditions based on studies with structurally similar electron-deficient furans.

Role of Carbonyl Groups in Catalytic Pathways

The methyl carboxylate group at the 2-position of this compound plays a significant role in its reactivity. In the context of C-H activation, carbonyl groups can act as weak coordinating groups, influencing the regioselectivity of the reaction. For instance, in the palladium-catalyzed C-H functionalization of 2,5-diformylfuran, the aldehyde groups are considered essential for the catalytic reaction, potentially through enolization and binding to the palladium catalyst. youtube.com

Similarly, the ester carbonyl in this compound could participate in the catalytic cycle of C-H arylation. It can influence the electronic density of the furan ring and may interact with the metal catalyst, thereby affecting the rate and selectivity of the C-H activation step. While not a classical strong directing group, its electronic influence is undeniable. In rhodium-catalyzed conversions of furans to pyrroles, the presence of various functional groups, including esters, has been shown to be compatible with the reaction, indicating the versatility of such catalytic systems. nih.govacs.org

Reaction Mechanism Elucidation

Investigation of Concerted and Stepwise Mechanisms in Cycloadditions

Furan and its derivatives can participate as dienes in Diels-Alder reactions. However, the aromatic character of the furan ring often leads to reversible reactions. The presence of strong electron-withdrawing groups, such as the cyano and methyl carboxylate groups in this compound, significantly deactivates the furan ring for normal-electron-demand Diels-Alder reactions where the furan acts as the diene. nih.gov

Conversely, these electron-withdrawing groups make this compound a potential candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it would act as the dienophile reacting with an electron-rich diene. sigmaaldrich.comnih.gov In an IEDDA reaction, the primary frontier molecular orbital interaction is between the LUMO of the electron-poor component (the furan derivative) and the HOMO of the electron-rich component. nih.gov

The mechanism of such cycloadditions, whether concerted or stepwise, would depend on the specific reactants and reaction conditions. Computational studies on the Diels-Alder reactions of substituted furans have shown that these reactions generally proceed through a concerted mechanism. nih.gov However, the highly polarized nature of this compound could potentially favor a stepwise mechanism involving a zwitterionic intermediate, especially with highly nucleophilic dienes. Experimental and computational studies specifically on the cycloaddition reactions of this compound are needed to definitively elucidate the operative mechanism.

Table 2: Predicted Reactivity of this compound in Cycloaddition Reactions

| Reaction Type | Role of this compound | Expected Reactivity | Potential Mechanism |

| Normal-Demand Diels-Alder | Diene | Low | Concerted (if reaction occurs) |

| Inverse-Demand Diels-Alder | Dienophile | High | Concerted or Stepwise |

Cascade Transformation Pathways

The functional groups present in this compound offer opportunities for the development of cascade or tandem reactions, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. The cyano group, in particular, is a versatile functional handle that can participate in various transformations.

While specific cascade reactions starting from this compound are not well-documented, one can envision several possibilities. For example, a nucleophilic addition to the cyano group could initiate a cascade sequence. Subsequent intramolecular cyclization onto the furan ring or the ester group could lead to the formation of fused heterocyclic systems. For instance, reaction with a binucleophile could lead to the formation of a pyrimidine or a similar heterocyclic ring fused to the furan.

Furthermore, the furan ring itself can be a precursor to other heterocycles. For example, rhodium-catalyzed reactions of furans with imino-carbenes can lead to the formation of highly functionalized pyrroles through a [3+2] annulation followed by ring-opening. nih.govacs.org Applying such a strategy to this compound could provide access to polysubstituted pyrroles. A palladium-catalyzed cascade process involving carbopalladation, oxypalladation, and a Tsuji-Trost reaction has been developed for the synthesis of functionalized cyclopentenes, showcasing the potential for complex transformations originating from furan derivatives. rsc.org The development of such cascade reactions from this compound remains an area ripe for exploration.

Spectroscopic Characterization Techniques in Chemical Research of Methyl 5 Cyanofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This data reveals the electronic environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of Methyl 5-cyanofuran-2-carboxylate provides a definitive fingerprint of the hydrogen atoms present in the molecule. By analyzing the chemical shifts (δ), splitting patterns (multiplicity), and integration values, the specific proton environments can be assigned.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the methyl group of the ester. The protons on the furan ring, being in different electronic environments due to the adjacent electron-withdrawing cyano and carboxylate groups, will exhibit characteristic chemical shifts and coupling constants. The methyl protons of the ester group will typically appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 (furan) | 7.2 - 7.4 | d | 1H |

| H4 (furan) | 6.5 - 6.7 | d | 1H |

| -OCH₃ (ester) | 3.8 - 4.0 | s | 3H |

Note: Predicted values are based on typical chemical shifts for similar furan derivatives. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 158 - 162 |

| C5 (furan) | 145 - 150 |

| C2 (furan) | 140 - 145 |

| C3 (furan) | 120 - 125 |

| C4 (furan) | 110 - 115 |

| C≡N (cyano) | 115 - 120 |

| -OCH₃ (ester) | 50 - 55 |

Note: Predicted values are based on typical chemical shifts for similar furan derivatives and may differ from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₅NO₃, the expected exact mass can be calculated and compared to the experimental value. PubChem provides a computed exact mass of 165.042593085 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the cyano (C≡N), ester (C=O), and furan ring (C-O-C) functionalities.

The presence of a sharp absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The strong absorption band for the ester carbonyl (C=O) stretch is typically observed in the range of 1720-1740 cm⁻¹. The characteristic C-O-C stretching vibrations of the furan ring are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C=O (Ester) | 1720 - 1740 |

| C-O-C (Furan) | 1000 - 1300 |

X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound of interest. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. By rotating the crystal and collecting the diffraction data from various angles, a complete three-dimensional diffraction pattern is obtained. This pattern is then mathematically analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be precisely determined.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, specific experimental crystallographic data for this compound cannot be presented.

However, were a suitable single crystal of this compound to be analyzed, the SC-XRD experiment would yield a wealth of structural information. This data is typically presented in a standardized format, as shown in the hypothetical table below, which outlines the type of parameters that would be determined.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The specific symmetry group of the crystal. | Data Not Available |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Data Not Available |

| Volume (V) | The volume of the unit cell, given in cubic Ångstroms (ų). | Data Not Available |

| Z | The number of molecules per unit cell. | Data Not Available |

| Calculated Density (ρ) | The density of the crystal calculated from the X-ray data. | Data Not Available |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data Not Available |

In addition to these cell parameters, an SC-XRD analysis would provide precise measurements of all intramolecular bond lengths and angles. For this compound, this would definitively establish the geometry of the furan ring, the planarity of the system, and the orientation of the methyl ester and cyano groups relative to the ring. This information is critical for understanding the molecule's electronic properties and its potential interactions in a biological or material science context. The resulting three-dimensional structure would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Modeling of Methyl 5 Cyanofuran 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is particularly well-suited for studying the electronic properties of organic molecules like furan (B31954) derivatives. nanobe.orgresearchgate.net DFT calculations allow for a detailed exploration of the electron density distribution, which is fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions.

The electronic structure of Methyl 5-cyanofuran-2-carboxylate is significantly influenced by the interplay of the electron-withdrawing cyano (-CN) and methyl carboxylate (-COOCH₃) groups with the electron-rich furan ring. DFT studies on related furan systems reveal that substituents can profoundly alter the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For furan derivatives, the introduction of electron-withdrawing groups typically lowers the energies of both HOMO and LUMO and can reduce the HOMO-LUMO gap. researchgate.net

Intramolecular charge transfer is another key aspect of the electronic structure. In this compound, it is expected that there will be a significant relocation of electronic charge from the furan ring to the cyano and carboxylate substituents. nih.govnih.gov This charge transfer character can be quantified through population analysis methods within DFT and visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Furans This table presents representative data for illustrative purposes and is based on general findings for substituted furans, not specific experimental values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan | -6.4 | 1.8 | 8.2 |

| 2-Methylfuran | -6.1 | 1.9 | 8.0 |

| 2-Formylfuran | -7.0 | -0.5 | 6.5 |

| Methyl furan-2-carboxylate (B1237412) | -6.8 | -0.2 | 6.6 |

The study of molecular conductance is at the heart of molecular electronics, and theoretical methods are pivotal in predicting how single molecules might behave as components in electronic circuits. The conductance of a molecule is intimately linked to its electronic structure, particularly the alignment of its frontier orbitals with the Fermi level of the electrodes and the magnitude of the HOMO-LUMO gap. bohrium.comresearchgate.net

Molecular Modeling for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. ijabbr.com Computational modeling is an essential tool in modern SAR, enabling the rational design of new molecules with improved potency and selectivity. nih.govnih.gov

In the context of chemical reactions or biological processes, the activation energy represents the energy barrier that must be overcome. For a series of related compounds, understanding how structural modifications affect this barrier is key to predicting reactivity and designing more effective molecules. For furan derivatives, computational studies can calculate the activation energies for various transformations, such as cycloaddition reactions or enzyme-catalyzed processes. researchgate.net

For instance, in a hypothetical enzymatic reaction involving this compound, molecular docking simulations could first predict the binding pose of the molecule within the enzyme's active site. Subsequently, quantum mechanics/molecular mechanics (QM/MM) calculations could be employed to model the reaction mechanism and determine the activation energy. By comparing the calculated activation energies for a series of analogs with varying substituents on the furan ring, a quantitative structure-activity relationship (QSAR) model can be developed. digitaloceanspaces.com Such models can then be used to predict the activity of new, unsynthesized compounds.

The principles of molecular recognition are fundamental to drug design. nih.gov Computational methods are extensively used to design ligands that can bind with high affinity and specificity to a biological target, such as a protein receptor or an enzyme. psu.edu For furan-based compounds, which are present in numerous biologically active molecules, understanding their interactions at a molecular level is of great interest. nih.gov

The process of ligand design often begins with the three-dimensional structure of the target protein. Molecular docking simulations are then used to predict the preferred binding orientation of a potential ligand within the target's binding site and to estimate the strength of the interaction (binding affinity). These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

For this compound, a computational binding model would consider the roles of the furan oxygen, the cyano nitrogen, and the carboxylate group in forming specific interactions with amino acid residues in a hypothetical receptor. The furan ring itself can participate in π-stacking interactions with aromatic residues. Based on an initial binding model, new analogs can be designed in silico by modifying the structure of the parent molecule to enhance these interactions or to introduce new favorable contacts.

Table 2: Key Intermolecular Interactions in Ligand Binding This table provides a general overview of potential interactions and is not based on specific experimental data for this compound.

| Functional Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |

|---|---|---|

| Cyano Group (-CN) | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |

| Carboxylate Oxygen (C=O) | Arginine, Lysine, Histidine | Hydrogen Bond Acceptor, Electrostatic |

| Furan Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Methyl Group (-CH₃) | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Quantum Chemistry Approaches to Reaction Pathways

Quantum chemistry provides the theoretical framework to investigate the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate. aip.orgresearchgate.net For furan and its derivatives, computational studies have shed light on a variety of reaction pathways. numberanalytics.comresearchgate.net

Commonly studied reactions of furans include electrophilic aromatic substitution, cycloaddition reactions (such as the Diels-Alder reaction), and ring-opening reactions. numberanalytics.comacs.orgacs.org Theoretical calculations can determine the preferred sites of electrophilic attack on the furan ring, with the positions adjacent to the oxygen atom generally being the most reactive. rsc.org

In the case of cycloaddition reactions, computational models can predict the stereochemical and regiochemical outcomes, as well as the activation barriers for the formation of the cyclic products. researchgate.net The reaction of furans with dienophiles to form oxanorbornadienes is a classic example that has been extensively studied theoretically.

Ring-opening reactions of the furan nucleus are also of significant interest, particularly in the context of biomass conversion and photochemistry. osti.govresearchgate.net Quantum chemical calculations can elucidate the step-by-step mechanism of ring opening, identifying the key intermediates and transition states involved. For this compound, theoretical studies could predict its susceptibility to these various reaction types and provide a detailed energetic profile of the reaction pathways. For example, the decarboxylation of related furandicarboxylic acids has been investigated using quantum chemical methods to understand the enzymatic mechanism. researchgate.netnih.gov

Prediction of Spectroscopic Properties (e.g., Chemical Shifts)

The primary method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is frequently used in conjunction with DFT. imist.maglobalresearchonline.net This combination has been shown to yield reliable and accurate predictions of chemical shifts for a wide variety of organic molecules, including furan and its derivatives. globalresearchonline.net The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, followed by the GIAO calculation to determine the isotropic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

The choice of the DFT functional and basis set is crucial for the accuracy of the predicted chemical shifts. Studies on related furan derivatives have employed various functionals, such as B3LYP, with basis sets like cc-pVTZ, to achieve good correlation with experimental data. globalresearchonline.net For instance, a theoretical study on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) demonstrated that the DFT/B3LYP method with the cc-pVTZ basis set could effectively compute their molecular geometries and spectroscopic properties, including NMR chemical shifts. globalresearchonline.net

The predicted chemical shifts for the protons and carbons in the furan ring are influenced by the electronic effects of the substituents. In the case of this compound, the electron-withdrawing nature of the cyano (-CN) and carboxylate (-COOCH₃) groups is expected to significantly deshield the furan ring protons and carbons, leading to higher chemical shift values compared to unsubstituted furan.

To illustrate the application of these computational methods, the following tables present theoretically calculated ¹H and ¹³C NMR chemical shifts for furan and some of its derivatives from the literature. These examples showcase the level of accuracy and the type of data that can be obtained through computational modeling.

Table 1: Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) of Furan and its Derivatives globalresearchonline.net

| Compound | Atom | Calculated (ppm) | Experimental (ppm) |

| Furan | H2/H5 | 7.39 | 7.40 |

| H3/H4 | 6.31 | 6.32 | |

| 2-Methylfuran | H3 | 6.19 | 6.22 |

| H4 | 6.08 | 6.13 | |

| H5 | 7.21 | 7.25 | |

| 2,5-Dimethylfuran | H3/H4 | 5.92 | 5.96 |

Calculations performed using the DFT/B3LYP/cc-pVTZ method.

Table 2: Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) of Furan and its Derivatives globalresearchonline.net

| Compound | Atom | Calculated (ppm) | Experimental (ppm) |

| Furan | C2/C5 | 142.8 | 142.9 |

| C3/C4 | 109.7 | 109.8 | |

| 2-Methylfuran | C2 | 152.0 | 152.1 |

| C3 | 106.1 | 106.2 | |

| C4 | 110.1 | 110.2 | |

| C5 | 141.2 | 141.3 | |

| 2,5-Dimethylfuran | C2/C5 | 149.5 | 149.6 |

| C3/C4 | 105.8 | 105.9 |

Calculations performed using the DFT/B3LYP/cc-pVTZ method.

The strong correlation between the calculated and experimental values in these examples underscores the reliability of computational methods in predicting spectroscopic properties. Therefore, a similar computational approach applied to this compound would be expected to provide a highly accurate prediction of its ¹H and ¹³C NMR spectra, aiding in its synthesis, characterization, and further application in chemical research.

Derivatization Strategies and Analogue Synthesis for Academic Research

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the furan (B31954) core of Methyl 5-cyanofuran-2-carboxylate is a key strategy for creating novel compounds with potentially interesting electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forging these carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl systems. youtube.comlibretexts.org In the context of a halogenated precursor of this compound (e.g., a bromo- or iodo-substituted analogue), it can be coupled with a variety of aryl or heteroaryl boronic acids or esters. libretexts.orgorganic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, the coupling of a brominated furan derivative with phenylboronic acid would yield a phenyl-substituted furan. researchgate.netresearchgate.net The electron-withdrawing nature of the cyano and carboxylate groups on the target molecule can influence the reactivity of the furan ring in these transformations.

Heck-Mizoroki Reaction: The Heck reaction provides a method for the arylation or vinylation of olefins and can be applied to furan derivatives. acs.orgnih.govlibretexts.org This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For a suitably functionalized furan, this can lead to the introduction of styrenyl or other vinyl-aryl groups, extending the conjugation of the system. acs.org The regioselectivity of the Heck reaction on the furan ring is a critical aspect to consider for achieving the desired isomer. nih.govacs.org

| Reaction | Key Reagents | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Palladium Catalyst, Base | Furan-Aryl/Heteroaryl | Synthesis of conjugated materials, pharmaceutical intermediates |

| Heck-Mizoroki Reaction | Aryl/Vinyl Halide, Alkene, Palladium Catalyst, Base | Furan-Alkene | Extension of π-conjugation, synthesis of fluorescent compounds |

Synthesis of Fluoro-Analogs for Research Probes

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. nih.gov Fluoro-analogs of this compound are valuable as research probes, particularly in medicinal chemistry and for PET imaging. nih.gov

The synthesis of fluorinated furans can be challenging due to the electron-rich nature of the furan ring, which can lead to undesired side reactions. nih.gov However, several strategies can be employed:

Direct Fluorination: This approach involves the use of electrophilic fluorinating agents. For an electron-poor substrate like this compound, this method might be feasible, with the substitution likely occurring at the C3 or C4 position of the furan ring. nih.gov

Fluorodenitration: A nitro-analogue of the target compound can be converted to the fluoro-derivative via nucleophilic aromatic substitution using a fluoride (B91410) source like potassium fluoride. researchgate.net For example, benzyl (B1604629) 5-nitrofuran-2-carboxylate has been successfully converted to its 5-fluoro derivative. researchgate.net

Synthesis from Fluorinated Precursors: Building the fluorinated furan ring from acyclic, fluorine-containing starting materials is another viable route. acs.orgthieme-connect.com This approach offers better control over the position of the fluorine atom.

| Method | Reagent Example | Key Transformation | Reference |

| Electrophilic Fluorination | Selectfluor | C-H to C-F | nih.gov |

| Nucleophilic Fluorodenitration | Potassium Fluoride | C-NO₂ to C-F | researchgate.net |

| Cyclocondensation | gem-difluorohomopropargyl alcohols | Formation of a fluorinated furan ring | acs.org |

Preparation of Deuterated Derivatives for Biochemical Investigations

Deuterium-labeled compounds are indispensable tools in modern organic chemistry and biochemistry. acs.org They are used to elucidate reaction mechanisms, study metabolic pathways, and as internal standards in quantitative mass spectrometry. acs.org The preparation of deuterated this compound can be achieved through several methods.

One common approach is base-catalyzed hydrogen-deuterium exchange , where the furan derivative is treated with a deuterium (B1214612) source, such as deuterium oxide (D₂O), in the presence of a base. iaea.org The acidic protons on the furan ring, particularly those at the α-positions (C3 and C4), can be exchanged for deuterium. rsc.org The reaction conditions, such as temperature and the strength of the base, can be tuned to control the extent of deuteration. iaea.org

Alternatively, deuterated starting materials can be used in the synthesis of the furan ring itself, ensuring the specific placement of deuterium atoms. rsc.org Computational studies have shown that deuteration can subtly alter the dynamics and conformation of the furan ring, a factor that can be important in detailed biochemical studies. nih.govnih.gov

Formation of Fused Heterocycles and Polycyclic Systems

The furan ring in this compound can serve as a diene in cycloaddition reactions or undergo annulation reactions to construct more complex fused heterocyclic and polycyclic systems. numberanalytics.comstudysmarter.co.uk

The Diels-Alder reaction , a [4+2] cycloaddition, allows the furan to react with a dienophile to form a six-membered ring adduct. numberanalytics.com These adducts can then be further transformed into a variety of complex molecules. The presence of electron-withdrawing groups on the furan ring, such as the cyano and carboxylate groups, can influence the reactivity and selectivity of the Diels-Alder reaction.

Palladium-catalyzed cascade reactions offer another elegant strategy for building fused ring systems. acs.orgacs.org These reactions can involve a sequence of intramolecular cyclizations and other bond-forming events to rapidly generate molecular complexity from a relatively simple starting material. For instance, a suitably substituted furan derivative could undergo an annulation reaction to form a benzo[b]furan structure, which is a common motif in photochromic molecules. acs.org

Synthesis of Conjugated Polymers and Oligomers with Furan Cores

Furan-containing conjugated polymers are of significant interest for applications in organic electronics due to their tunable optoelectronic properties. researchgate.netdigitellinc.comcmu.edu this compound is a precursor to furan-2,5-dicarboxylic acid (FDCA), a key monomer for the synthesis of these polymers. acs.orgrsc.org The hydrolysis of both the ester and the nitrile functionalities of this compound would yield FDCA.

FDCA can be polymerized with various diols, such as ethylene (B1197577) glycol, to produce polyesters like poly(ethylene furanoate) (PEF), a bio-based alternative to PET. rsc.org The synthesis is typically a two-step melt polycondensation process. rsc.org

Furthermore, direct C-H arylation polymerization of furan derivatives is an emerging green method for synthesizing furan-based conjugated polymers. rsc.org This technique avoids the need for pre-functionalized monomers. The properties of the resulting polymers, such as their bandgap and solubility, can be tuned by the choice of co-monomer and the length of the oligofuran building blocks. rsc.org The incorporation of furan into conjugated systems can enhance conjugation, improve solubility, and lead to better charge transport properties. researchgate.net

Development of Bio-Based Analogues from Renewable Feedstocks

The development of synthetic routes from renewable resources is a cornerstone of sustainable chemistry. This compound can be conceptually derived from biomass. The key platform chemical in this context is 5-hydroxymethylfurfural (B1680220) (HMF), which is produced from the dehydration of C6 carbohydrates like fructose (B13574) and glucose. rsc.orgacs.org

HMF can be oxidized to furan-2,5-dicarboxylic acid (FDCA) through various catalytic systems, including both chemocatalytic and biocatalytic methods. rsc.orgmdpi.com

Chemcatalytic Oxidation: Various metal-based and metal-free catalytic systems have been developed for the efficient conversion of HMF to FDCA. rsc.org

Biocatalytic Conversion: Genetically engineered microorganisms, such as Pseudomonas putida, have been developed to express enzymes like HMF oxidase (HMFO), which can convert HMF to FDCA with high efficiency under mild conditions. nih.govnih.gov This biotransformation represents a green and sustainable pathway to FDCA. nih.govnih.gov

Once FDCA is obtained, it can be converted to its derivatives, including this compound, through established organic synthesis methods. The ability to source this chemical scaffold from renewable feedstocks significantly enhances its appeal for large-scale applications and aligns with the principles of green chemistry. nih.govfrontiersin.orgresearchgate.netrsc.org

Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems Non Clinical Focus

Influence of Functional Groups on Molecular Interactions

The furan (B31954) ring itself is an electron-rich aromatic heterocycle. acs.org However, its aromatic character is less pronounced than that of benzene (B151609), allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org The substituents at the C2 and C5 positions significantly modulate this inherent reactivity.

The methyl ester (-COOCH₃) and cyano (-C≡N) groups are both potent electron-withdrawing groups. Their presence on the furan ring has a profound impact on the molecule's electronic distribution and subsequent reactivity. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more activated for nucleophilic substitution reactions.

In reactions involving furan derivatives, electron-withdrawing substituents on an attached ring have been shown to activate carbonyl groups for condensation reactions. researchgate.net This principle suggests that the cyano and ester groups in Methyl 5-cyanofuran-2-carboxylate render the furan ring's carbon atoms more electrophilic and susceptible to attack by nucleophiles. The cyano group, in particular, is a valuable functional group in organic synthesis that can undergo a variety of transformations. researchgate.net Similarly, the ester group can participate in reactions such as nucleophilic acyl substitution, a fundamental process in the synthesis of many derivatives. mdpi.com

The table below summarizes the general influence of such functional groups on the reactivity of the heterocyclic core, based on established chemical principles.

| Functional Group | Position | Electronic Effect | Influence on Furan Ring Reactivity |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | C2 | Electron-withdrawing | Deactivates ring towards electrophilic attack; Activates the carbonyl carbon for nucleophilic acyl substitution. |

| Cyano (-C≡N) | C5 | Strongly Electron-withdrawing | Deactivates ring towards electrophilic attack; Can participate in cycloadditions and other nucleophilic additions. acs.org |

In the broader context of furan-containing compounds, modifications to substituents have a marked effect on biological activity. Substitution on the furan ring is known to significantly affect its chemical and biochemical interactions. nih.gov For instance, studies on furan-based anticancer agents demonstrate that the nature and position of substituents are critical for their cytotoxic effects and ability to inhibit protein targets like tubulin. nih.gov

While specific SAR studies on this compound are not extensively detailed, research on analogous structures provides valuable insights. For example, in a series of furo[2,3-b]pyrrole derivatives, the introduction of different substituents led to notable changes in the electronic environment of the heterocyclic system, which is a key determinant of binding affinity. mdpi.com The replacement of a hydrogen atom with a more complex group can introduce new steric and electronic interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target, thereby enhancing or diminishing binding affinity. The introduction of electron-withdrawing groups can influence the molecule's ability to act as a hydrogen bond acceptor, a crucial factor in molecular recognition.

Binding Models and Conformational Requirements for Molecular Recognition

The three-dimensional structure of this compound and its capacity for non-covalent interactions are fundamental to its ability to be recognized by biological macromolecules.

This compound possesses several potential hydrogen bond acceptors: the nitrogen atom of the cyano group, the carbonyl oxygen and ether oxygen of the methyl ester group, and the oxygen atom within the furan ring. The molecule itself lacks a conventional hydrogen bond donor. Therefore, in a biological context, it would primarily interact with donor groups from a receptor, such as the hydroxyl (-OH) or amine (-NH) groups of amino acid residues.

Crystallographic studies of structurally related furan carboxylates provide a model for these interactions. For example, the crystal structure of 5-(Hydroxymethyl)furan-2-carboxylic acid reveals a network of O—H⋯O and C—H⋯O hydrogen bonds that stabilize the crystal packing. nih.gov Similar interactions are observed in pyrrole-2-carboxylate derivatives, where N-H⋯O and C-H⋯O hydrogen bonds create specific chain and dimer motifs. mdpi.com These studies underscore the capability of the carboxylate function on a five-membered heterocycle to act as a strong hydrogen bond acceptor. The nitrogen of the cyano group would also be expected to act as a hydrogen bond acceptor.

The table below details hydrogen bond geometries observed in a closely related furan derivative, providing a plausible model for the types of interactions this compound could form.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.85 | 2.66 | 172 |

| C—H···O | 0.93 | 2.45 | 3.36 | 166 |

Planarity is often a critical factor for effective binding to receptors, particularly for aromatic molecules that engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket.

In the crystal structure of 5-(Hydroxymethyl)furan-2-carboxylic acid, the furan ring is observed to be nearly coplanar with the attached carboxyl group, with a maximum atomic deviation of only 0.0248 Å. nih.gov This inherent planarity of the substituted furan system suggests that this compound would also adopt a largely planar conformation. Such a conformation would be highly favorable for insertion into planar binding sites within a protein, maximizing surface contact and facilitating stabilizing stacking interactions.

Enzyme Interaction and Modulatory Effects

While specific enzyme inhibition data for this compound is limited in public literature, related furan derivatives have been identified as potent modulators of enzyme activity. A notable example is the investigation of furan-based compounds as inhibitors of tubulin polymerization, a critical process for cell division and a key target for anticancer drugs. nih.gov

In these studies, furan-2-carboxamide derivatives and other related structures have demonstrated significant cytotoxic activity against cancer cell lines by disrupting microtubule dynamics. nih.gov For example, a furan derivative was shown to cause a significant reduction in the cellular microtubule network of MCF-7 cells and exhibited excellent inhibition of β-tubulin polymerization. nih.gov These findings highlight the potential of the furan scaffold, when appropriately substituted, to interact with and modulate the function of complex protein assemblies like microtubules. The activity of these compounds suggests that the furan core acts as a crucial pharmacophoric entity for binding within the colchicine (B1669291) binding site of tubulin. nih.gov

The table below shows the activity of representative furan derivatives from these studies.

| Compound Type | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative | Antiproliferative activity vs. cancer cell lines | Potent in vitro activity | nih.gov |

| Furan derivative G | β-tubulin polymerization inhibition | Excellent inhibitory activity | nih.gov |

| Pyridine carbohydrazide (B1668358) 4 (Furan-based) | Cell Cycle Analysis (MCF-7 cells) | G2/M phase cell cycle disruption | nih.gov |

These examples strongly suggest that a molecule like this compound, which combines the furan core with electronically active cyano and ester groups, is a plausible candidate for interacting with enzyme active sites or allosteric sites.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(Hydroxymethyl)furan-2-carboxylic acid |

| Furan |

| Benzene |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

Antimicrobial Activity Mechanisms (in vitro studies)

Furan-2-carboxylate (B1237412) and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The structural features of these molecules play a pivotal role in determining their efficacy and spectrum of action.

The core furan ring is a key structural element, and its substitution pattern significantly influences antimicrobial potency. The presence of electron-withdrawing groups, such as a nitro group at the C-5 position, has been historically associated with potent antibacterial activity, as seen in commercially available drugs like nitrofurantoin. While specific data for this compound is not extensively available, the cyano group, also being electron-withdrawing, is anticipated to contribute to the antimicrobial potential.

Studies on carbamothioyl-furan-2-carboxamide derivatives have shown that the presence of an aromatic moiety enhances antibacterial activity, possibly due to increased lipophilicity which facilitates penetration through bacterial cell membranes. researchgate.net Furthermore, research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated inhibitory activity against both Escherichia coli and Staphylococcus aureus. mdpi.com

The nature of the substituent at the C-2 position is also critical. Conversion of the carboxylic acid to an ester, such as a methyl ester, can modulate the compound's physicochemical properties, including solubility and cell permeability, thereby affecting its antimicrobial profile.

Table 3: Antimicrobial Efficacy of Furan Derivatives

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 128 | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivative 4a | Staphylococcus aureus | 265 | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivative 4b | Escherichia coli | 280 | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivative 4f | Bacillus cereus | 230 | mdpi.com |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Photogenic bacteria | 250 | nih.govresearchgate.net |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity Mechanisms (in vitro studies)

The cytotoxic potential of furan-based compounds against various cancer cell lines has been extensively investigated. The structure-cytotoxicity relationship reveals that the nature and position of substituents on the furan ring are critical determinants of anticancer activity.

The presence of electron-withdrawing groups on the furan ring often correlates with enhanced cytotoxicity. The cyano group at the C-5 position of this compound is an electron-withdrawing substituent that is expected to contribute to its cytotoxic potential. Studies on related benzofuran (B130515) derivatives have shown that the introduction of halogen atoms, which are also electron-withdrawing, can significantly increase cytotoxic activity. nih.gov This effect is attributed to the ability of halogens to form halogen bonds, thereby improving the binding affinity of the compound to its biological target. nih.gov

The substituent at the C-2 position also plays a crucial role. The conversion of a carboxylic acid to a methyl ester, as in this compound, can influence the compound's lipophilicity and ability to cross cell membranes, which in turn affects its cytotoxic efficacy.

In vitro studies have demonstrated that furan-2-carboxamide derivatives can induce mitotic arrest and apoptosis in cancer cells by acting as microtubule stabilizing agents, with IC50 values ranging from 4 to 8 µM in different cancer cell lines. nih.gov Furthermore, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown significant cytotoxic activity against HeLa and HepG2 cancer cell lines. researchgate.netresearchgate.net

Table 4: Cytotoxicity of Furan Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µg/mL) | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8c | HeLa | 62.37 | researchgate.netresearchgate.net |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 9c | HeLa | 75.21 | researchgate.netresearchgate.net |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8c | HepG2 | >100 | researchgate.netresearchgate.net |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 9c | HepG2 | >100 | researchgate.netresearchgate.net |

| Furan-2-carboxamide derivative | Various cancer cells | 4-8 µM | nih.gov |

| Silver(I) furan-2-carboxylate | Jurkat | 8.00 µM | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivative 4d (20 µg/mL) | HepG2 | 33.29% cell viability | researchgate.netmdpi.com |

| Carbamothioyl-furan-2-carboxamide derivative 4d (20 µg/mL) | Huh-7 | 45.09% cell viability | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivative 4d (20 µg/mL) | MCF-7 | 41.81% cell viability | researchgate.net |

Note: IC50 is the half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Applications in Advanced Materials and Biochemical Probes

Precursors for Conductive Polymers and Optoelectronic Materials

The conjugated π-system of the furan (B31954) ring, influenced by its substituents, makes it a candidate for use in organic electronics. The specific electronic properties of molecules containing this structure are of significant interest in material science.

Furan-based compounds are an important class of heterocycles that possess a variety of bioactivities and are a common structural motif in many natural products. orientjchem.org The design of highly-emissive chromophores often relies on creating molecules with a "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are attached to a conjugated system. In Methyl 5-cyanofuran-2-carboxylate, both the cyano (-CN) and methyl ester (-COOCH₃) groups are electron-withdrawing, which modifies the electronic properties of the aromatic furan ring. This structure can be further functionalized to create more complex chromophores for potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

The performance of organic electronic materials is heavily dependent on the arrangement of molecules in the solid state. Efficient charge transport requires ordered molecular packing, typically involving significant π-π stacking interactions. While a high-resolution crystal structure for this compound is not widely reported, analysis of closely related furan derivatives provides critical insights.

Table 1: Crystal Packing Interaction Data for a Related Furan Derivative

| Interaction Type | Centroid-Centroid Distance (Å) |

|---|---|

| Phenyl-Phenyl Stacking | 3.82(4) |

| Furan-Phenyl Stacking | 3.72(1) |

Data derived from studies on Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a structural analog. mdpi.com

Building Blocks for Specialty Chemicals and Advanced Materials

Furan-2,5-dicarboxylic acid (FDCA) is recognized as a promising bio-based alternative to terephthalic acid, a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). google.com Furan-based intermediates like this compound are part of this value chain. Related compounds, such as methyl 5-methylfuran-2-carboxylate, can be oxidized to produce 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC), a direct precursor to FDCA. google.com This highlights the role of substituted furan-2-carboxylates as key building blocks in the synthesis of renewable polymers. google.com

Furthermore, the furan core is a versatile platform chemical. mdpi.com Derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-derived chemical, are used to synthesize a wide range of products, including polymers, alcohols, and organic acids. google.com The functional groups on this compound allow for its conversion into other valuable furan derivatives, expanding its utility as a versatile intermediate for advanced materials. orientjchem.orggoogle.com

Probes for Biochemical Studies

The unique chemical reactivity of the cyanofuran structure allows for its use as a starting material in the synthesis of molecules designed to interact with biological systems.

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-AT). nih.gov The development of novel substrates for GABA-AT is crucial for studying its function and for designing potential therapeutic agents. nih.gov Research in this area has focused on the synthesis of new heteroaromatic compounds that can act as substrates for this enzyme.

In a relevant study, a related isomer, Methyl 4-cyanofuran-2-carboxylate, was synthesized as a key intermediate. nih.gov The synthesis involved a palladium-catalyzed cyanation of Methyl 4-bromofuran-2-carboxylate. nih.gov This nitrile intermediate was then further processed through reduction and protection steps to yield the final amino acid product designed to interact with GABA-AT. nih.gov This demonstrates the utility of cyanofuran carboxylates as essential precursors in the creation of specialized biochemical probes.

Table 2: Synthetic Steps for a Related GABA-AT Substrate Precursor

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1 | 4,5-Dibromofuran-2-carboxylic acid | Zinc powder, NH₄OH | 4-Bromofuran-2-carboxylic acid |

| 2 | 4-Bromofuran-2-carboxylic acid | (not specified) | Methyl 4-bromofuran-2-carboxylate |

| 3 | Methyl 4-bromofuran-2-carboxylate | Pd(PPh₃)₄, Zn(CN)₂ | Methyl 4-cyanofuran-2-carboxylate |

Based on the synthesis of a structural isomer. nih.gov

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radioligands—biologically active molecules labeled with a positron-emitting isotope such as ¹⁸F or ¹¹C. nih.govnih.gov The development of novel PET radioligands requires stable precursor molecules that can be efficiently and rapidly radiolabeled. nih.gov

While direct use of this compound as a PET precursor is not extensively documented, its chemical structure is highly relevant. The synthesis of PET radioligands often starts with precursors containing a good leaving group, such as a bromine atom, which is then substituted with the radioisotope. nih.gov As demonstrated in the synthesis of GABA-AT substrates, cyanofuran compounds can be readily synthesized from their bromo-furan analogs. nih.gov The cyano group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for further chemical modifications necessary to build a final, complex radioligand. This positions this compound and its synthetic precursors as plausible starting points in the multi-step synthesis of novel PET imaging agents.

Radioligand Precursors for Positron Emission Tomography (PET) Imaging Research

Intermediates in the Synthesis of Complex Organic Molecules

The methyl 5-substituted-furan-2-carboxylate scaffold is a versatile intermediate for constructing more complex heterocyclic systems. Through arylation reactions, a variety of aryl groups can be introduced at the 5-position of the furan ring. researchgate.net The resulting methyl 5-arylfuran-2-carboxylates can then be converted into their corresponding carbonyl chlorides. researchgate.net

These activated derivatives serve as starting materials for a range of cyclization and condensation reactions. For example, they can react with potassium thiocyanate (B1210189) and subsequently with other amines to form thiadiazole derivatives. researchgate.net In another pathway, reaction with a tetrazole can lead to the formation of 1,3,4-oxadiazoles. researchgate.net Furthermore, condensation of the corresponding 5-arylfuran-2-carboxylic acids with 4-amino-4H-1,2,4-triazole-3-thiols yields complex fused ring systems like nih.govnih.govsu.ac.thtriazolo[3,4-b] nih.govsu.ac.thnih.govthiadiazoles. researchgate.net These examples underscore the utility of the furan-2-carboxylate (B1237412) core as a foundational element in heterocyclic chemistry.

Applications in Environmental Chemistry Research (e.g., photochemical studies)

While direct photochemical studies on this compound are not extensively documented, research on structurally related furan derivatives provides insight into its potential applications in environmental and synthetic photochemistry. Furan rings substituted with electron-withdrawing groups, such as halogens, have been used in photochemical synthesis. researchgate.net

Irradiation of halogenated furan derivatives, like 5-bromofuran-2-carbaldehyde, in an aromatic solvent such as benzene (B151609) can induce a photochemical reaction. researchgate.net This process results in the substitution of the halogen atom with an aryl group from the solvent, forming a new carbon-carbon bond and yielding 5-aryl-2-furyl derivatives. researchgate.net This photo-induced coupling represents an efficient method for synthesizing molecules that might be difficult to produce through traditional thermal or catalytic reactions. Given the electron-withdrawing nature of the cyano group, it is plausible that this compound could participate in similar photochemical transformations, making it a compound of interest for research into light-induced chemical reactions.

Future Research Directions for Methyl 5 Cyanofuran 2 Carboxylate Chemistry

Exploration of Novel Catalytic Systems

The synthesis and functionalization of furan (B31954) derivatives, including Methyl 5-cyanofuran-2-carboxylate, are critically dependent on the efficiency and selectivity of catalytic processes. Future research will undoubtedly focus on the development of innovative catalytic systems that offer improved yields, milder reaction conditions, and enhanced sustainability.

A significant area of exploration lies in the realm of heterogeneous catalysis . The use of solid catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. nih.gov Research into the application of zeolites, with their well-defined pore structures and tunable acidity, presents a promising avenue for the selective conversion of biomass-derived feedstocks into functionalized furans. researchgate.net Furthermore, the development of non-noble metal catalysts, such as those based on copper, nickel, or iron, is a key objective to reduce the reliance on expensive and scarce precious metals like palladium and platinum. researchgate.net

Photocatalysis and electrocatalysis are also emerging as powerful tools in furan chemistry. These methods can enable transformations under ambient temperature and pressure, often with high selectivity, by harnessing light or electrical energy to drive chemical reactions. The development of robust and efficient photo- and electrocatalysts for the synthesis and modification of this compound could unlock new reaction pathways and provide access to novel derivatives.

Finally, the exploration of biocatalysis , utilizing enzymes or whole-cell systems, offers a highly specific and environmentally benign approach. While still a nascent field for this particular compound, the potential for enzymatic transformations of the ester or cyano groups warrants significant investigation.

| Catalytic System | Potential Advantages for Furan Chemistry | Key Research Focus |

| Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) | Ease of separation, reusability, tunable acidity/basicity. | Development of catalysts with high selectivity for specific functional group transformations on the furan ring. |

| Non-Noble Metal Catalysts (e.g., Cu, Ni, Fe) | Cost-effective, abundant, reduced environmental impact. | Improving catalyst stability and preventing metal leaching. |